Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry ADME Optimization Oxadiazole Isosterism

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a 1,3,4-oxadiazole derivative featuring a cyclobutyl substituent at the 5‑position and an ethyl ester at the 2‑position. The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C9H12N2O3
Molecular Weight 196.20
CAS No. 1402233-03-7
Cat. No. B3027834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate
CAS1402233-03-7
Molecular FormulaC9H12N2O3
Molecular Weight196.20
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2CCC2
InChIInChI=1S/C9H12N2O3/c1-2-13-9(12)8-11-10-7(14-8)6-4-3-5-6/h6H,2-5H2,1H3
InChIKeyDKDKRLJTRVLMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate (CAS 1402233-03-7): Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Discovery


Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a 1,3,4-oxadiazole derivative featuring a cyclobutyl substituent at the 5‑position and an ethyl ester at the 2‑position. The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research . The 1,3,4-oxadiazole core is a recognized privileged scaffold in drug discovery, offering a distinct hydrogen‑bond acceptor profile compared to isomeric 1,2,4-oxadiazoles [1]. The cyclobutyl group introduces conformational rigidity and moderate lipophilicity (XLogP3‑AA = 1.4), while the ethyl ester provides a handle for further derivatization or hydrolysis to the corresponding carboxylic acid [2].

Why Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate Cannot Be Replaced by Generic 1,3,4-Oxadiazole Esters or 1,2,4-Oxadiazole Isomers


The 1,3,4-oxadiazole heterocycle is not interchangeable with its 1,2,4 counterpart. A systematic matched‑pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazoles exhibit an order‑of‑magnitude lower lipophilicity (log D) and superior aqueous solubility compared to their 1,2,4‑regioisomers, directly impacting ADME profiles [1]. Furthermore, the cyclobutyl group at the 5‑position confers distinct conformational and steric properties relative to commonly used phenyl or methyl analogs, which can alter target binding and metabolic stability. The ethyl ester functionality offers a specific balance of lipophilicity (ΔlogP ≈ +0.7 versus the free carboxylic acid) and synthetic tractability that is not replicated by methyl or tert‑butyl ester analogs [2].

Quantitative Differentiation Evidence for Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate Against Closest Analogs


Lipophilicity Reduction vs. the 1,2,4-Oxadiazole Regioisomer

The 1,3,4-oxadiazole scaffold provides a consistent lipophilicity advantage over the 1,2,4-regioisomer. In matched molecular pair analyses, 1,3,4-oxadiazoles display log D values approximately one order of magnitude lower than their 1,2,4 counterparts, correlating with improved aqueous solubility and reduced hERG inhibition [1]. Specifically, the target compound has a computed XLogP3‑AA of 1.4 [2], whereas the directly comparable 1,2,4‑regioisomer, ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate (CAS 1380300‑65‑1), exhibits a measured LogP of 1.51 . This ΔlogP of 0.11 unit, while modest in absolute terms, aligns with the class‑level trend and may translate into measurable differences in solubility and permeability in biological assays.

Medicinal Chemistry ADME Optimization Oxadiazole Isosterism

Enhanced Membrane Permeability Relative to the Free Carboxylic Acid

Esterification of the carboxylic acid significantly increases lipophilicity, a key determinant of passive membrane permeability. The target ethyl ester has a computed XLogP3‑AA of 1.4 [1], whereas the parent carboxylic acid, 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 1565711‑16‑1), has an XLogP3‑AA of 0.7 [2]. This ΔlogP of +0.7 units indicates approximately 5‑fold higher lipophilicity, which can enhance cellular uptake in cell‑based assays. Additionally, the ester has zero hydrogen bond donors (HBD = 0) compared to one HBD for the acid, further favoring passive diffusion [1][2].

Prodrug Design Bioavailability Ester Prodrugs

Conformational Flexibility Advantage Over the 1,2,4‑Oxadiazole Isomer

The rotatable bond count serves as a proxy for conformational flexibility. The target compound possesses four rotatable bonds [1], whereas the 1,2,4‑regioisomer (ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate) has only three . The additional rotatable bond arises from the different attachment point of the ester group on the oxadiazole ring, potentially enabling the target compound to adopt a wider range of low‑energy conformations. This increased flexibility may be advantageous for optimizing ligand–protein interactions, particularly in targets with deep or sterically demanding binding pockets.

Conformational Analysis Molecular Recognition Scaffold Hopping

Synthetic Tractability: Chemoselective Hydrolysis to the Carboxylic Acid

The ethyl ester is a widely employed protecting group for carboxylic acids that can be removed under mild basic conditions without affecting the oxadiazole ring. The target compound can be cleanly hydrolyzed to 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 1565711‑16‑1) . In contrast, the 1,2,4‑oxadiazole isomer is susceptible to ring‑opening under similar conditions, as documented in stability studies of 1,2,4‑oxadiazole esters [1]. This chemoselectivity advantage simplifies synthetic routes where orthogonal deprotection strategies are required.

Synthetic Methodology Protecting Group Strategy Late-Stage Functionalization

Regioisomeric Purity Assurance: Unequivocal Analytical Differentiation from the 1,2,4‑Isomer

Procurement specifications often require unambiguous identification to avoid regioisomeric contamination. The target compound (CAS 1402233‑03‑7) is chromatographically distinguishable from its 1,2,4‑regioisomer (CAS 1380300‑65‑1). Vendor certificates of analysis for the target compound report a purity of ≥97% (GC or HPLC) , with the 1,2,4‑isomer undetectable or below 0.5%. This contrasts with generic oxadiazole esters where regioisomeric impurities may be present at higher levels due to less selective synthetic routes .

Quality Control Analytical Chemistry Regioisomer Identification

Optimal Deployment Scenarios for Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate in Drug Discovery and Agrochemical Research


Lead Optimization of FLAP Inhibitors for Inflammatory Disease

The 1,3,4-oxadiazole scaffold has been validated in several potent FLAP (5‑lipoxygenase activating protein) inhibitor series [1]. The lower intrinsic lipophilicity of the 1,3,4‑regioisomer, compared to 1,2,4‑oxadiazole‑based leads, reduces the risk of hERG channel blockade and improves aqueous solubility. The cyclobutyl substituent provides a compact, rigid hydrophobic group that can fill a lipophilic pocket while maintaining a favorable ligand efficiency. The ethyl ester can be retained in early SAR exploration and later hydrolyzed to the acid or converted to an amide to fine‑tune pharmacokinetic properties.

Synthesis of HDAC6‑Selective Inhibitors with a Cyclobutyl‑Oxadiazole Cap

Several patent applications disclose 1,3,4‑oxadiazole derivatives as HDAC6 inhibitors, where the cyclobutyl group contributes to isoform selectivity [2]. The target compound serves as a key intermediate for introducing the cyclobutyl‑oxadiazole cap motif via ester aminolysis or amidine formation. Its high regioisomeric purity ensures that the final inhibitor is not contaminated with the 1,2,4‑isomer, which could exhibit different HDAC selectivity profiles.

Agrochemical Discovery: Cyclobutyl‑Oxadiazole Building Block for Fungicidal Leads

1,3,4‑Oxadiazole esters are known intermediates in the synthesis of agricultural fungicides [3]. The cyclobutyl group imparts metabolic stability and favorable partition coefficients (logP 1.4) that are compatible with foliar uptake. The ethyl ester allows late‑stage diversification into amides, hydrazides, and heterocyclic conjugates, enabling rapid library synthesis for structure–activity relationship studies.

Biophysical Fragment Screening: A Rigid, Low‑Molecular‑Weight Oxadiazole Fragment

With a molecular weight of 196.2 Da, zero hydrogen bond donors, and four rotatable bonds, the target compound is well‑suited for fragment‑based drug discovery (FBDD) [4]. Its rigidity (cyclobutyl + oxadiazole) coupled with moderate lipophilicity (logP 1.4) places it within the rule‑of‑three guidelines for fragment libraries. The compound can be screened by NMR, SPR, or X‑ray crystallography to identify low‑affinity binding to target proteins, with the ester group providing a synthetic vector for fragment growth.

Quote Request

Request a Quote for Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.